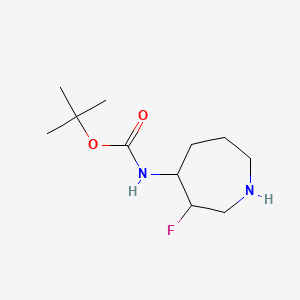
tert-butylN-(3-fluoroazepan-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(3-fluoroazepan-4-yl)carbamate is a chemical compound with the molecular formula C11H21FN2O2 and a molecular weight of 232.29 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a fluoro-substituted azepane ring, and a carbamate functional group. It is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of tert-butyl N-(3-fluoroazepan-4-yl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 3-fluoroazepane under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
tert-butyl N-(3-fluoroazepan-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
tert-butyl N-(3-fluoroazepan-4-yl)carbamate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmacological agent.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: This compound is used in the production of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(3-fluoroazepan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. These interactions can result in various biological effects, including modulation of cellular processes and signaling pathways .
Comparación Con Compuestos Similares
tert-butyl N-(3-fluoroazepan-4-yl)carbamate can be compared with other similar compounds, such as:
tert-butyl N-(5-fluoroazepan-4-yl)carbamate: This compound has a similar structure but differs in the position of the fluoro group.
tert-butyl N-(3-chloroazepan-4-yl)carbamate: This compound has a chloro group instead of a fluoro group.
tert-butyl N-(3-bromoazepan-4-yl)carbamate: This compound has a bromo group instead of a fluoro group. The uniqueness of tert-butyl N-(3-fluoroazepan-4-yl)carbamate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H21FN2O2 |
|---|---|
Peso molecular |
232.29 g/mol |
Nombre IUPAC |
tert-butyl N-(3-fluoroazepan-4-yl)carbamate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-9-5-4-6-13-7-8(9)12/h8-9,13H,4-7H2,1-3H3,(H,14,15) |
Clave InChI |
ZXTBMZBJOXFOMB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCNCC1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13564225.png)
![(1R,2R)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13564231.png)
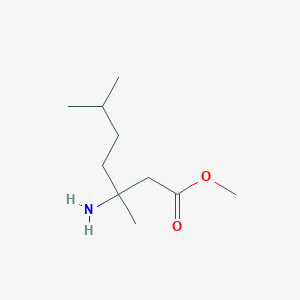
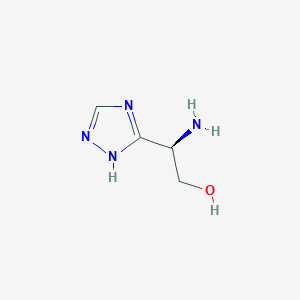
![4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B13564253.png)
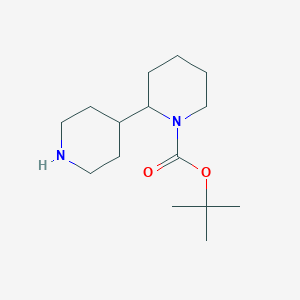
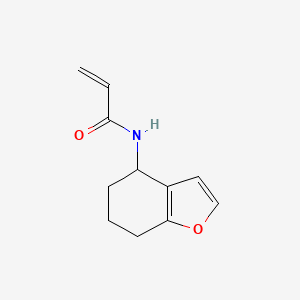
![4-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13564265.png)
![1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylicacidhydrochloride](/img/structure/B13564275.png)
![5-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13564280.png)
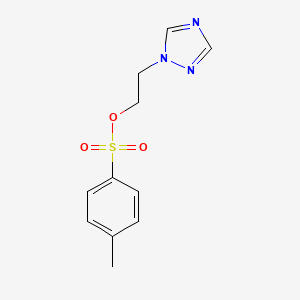
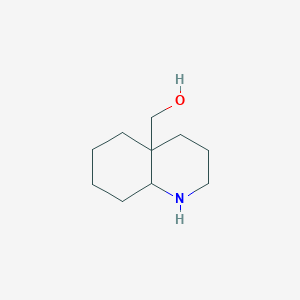

![2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B13564315.png)
